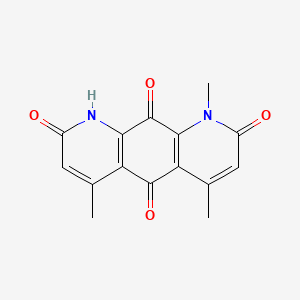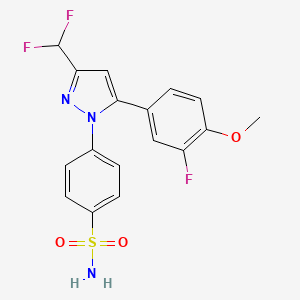
Dexamethasone sodium phosphate
Overview
Description
Dexamethasone sodium phosphate is a synthetic adrenocortical steroid and a water-soluble inorganic ester of dexamethasone. It is widely used in the medical field due to its potent anti-inflammatory and immunosuppressive properties. This compound is commonly administered intravenously, intramuscularly, or orally to treat a variety of conditions, including severe allergies, asthma, chronic obstructive lung disease, and certain types of cancer .
Mechanism of Action
Target of Action
Dexamethasone sodium phosphate primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation. When activated, they can suppress the immune response and reduce inflammation .
Mode of Action
This compound interacts with its targets by binding to the glucocorticoid receptors. This binding results in changes in the expression of genes that regulate inflammatory responses . Specifically, it suppresses the inflammatory response to a variety of agents .
Biochemical Pathways
The activation of glucocorticoid receptors by this compound affects several biochemical pathways. It leads to the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . These effects collectively contribute to the anti-inflammatory and immunosuppressive properties of the compound .
Pharmacokinetics
This compound exhibits rapid onset but short duration of action when compared with less soluble preparations . It is a water-soluble inorganic ester of dexamethasone, which allows it to produce a rapid response even when injected intramuscularly . The compound is partly metabolized by CYP3A4 enzymes in the liver .
Result of Action
The action of this compound results in a decrease in inflammation and suppression of the immune response . This makes it effective in the treatment of various inflammatory conditions, including bronchial asthma, as well as endocrine and rheumatic disorders . It may delay or slow healing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility allows it to be readily absorbed and exert its effects rapidly . The compound’s short duration of action means that its effects may be less sustained in environments where it is rapidly metabolized or excreted .
Biochemical Analysis
Biochemical Properties
Dexamethasone Sodium Phosphate interacts with specific nuclear steroid receptors . It also interferes with NF-kB activation and apoptotic pathways . It is a potent synthetic glucocorticoid with low mineralocorticoid activity . It inhibits capillary dilatation, leukocyte migration, and phagocytosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the migration of neutrophils, decreasing the production of inflammatory mediators, and reversing increased capillary permeability . It also upregulates CTLA-4 mRNA and protein in CD4 and CD8 T cells and blocks CD28-mediated cell cycle entry and differentiation .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to specific nuclear steroid receptors, leading to changes in the transcription and translation of various genes . It also interferes with NF-kB activation and apoptotic pathways . This compound is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It produces a rapid response even when injected intramuscularly . Over time, the activity of CYP3A can be induced by this compound when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in cattle, the induction of parturition with corticosteroids may be associated with reduced viability of calves, an increased incidence of retained placentae, and possible subsequent metritis and/or subfertility .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone . It is also reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is administered intravenously by direct injection slowly over 1 to several minutes or by continuous or intermittent intravenous infusion and by intramuscular, intra-articular, intrasynovial, intralesional, or soft-tissue injection .
Subcellular Localization
It is known that it binds to specific nuclear steroid receptors, suggesting that it may localize to the nucleus of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dexamethasone sodium phosphate involves several steps, starting from dexamethasone acetate epoxide. The process includes ring-opening reactions, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and salt formation from neutralization . The final product is obtained through further recrystallization, drying, and ball-milling of the this compound crystal .
Industrial Production Methods
In industrial settings, this compound is produced by mixing dexamethasone phosphate with an alcohol solvent and active carbon, followed by filtration and crystallization. Sodium hydroxide solution is added to control the reaction’s pH, and the product is crystallized, separated, and dried under specific conditions .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone sodium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include pyrophosphoryl chloride, sodium hydroxide, and various solvents like alcohol. The reactions typically occur under controlled pH and temperature conditions to ensure the stability and purity of the final product .
Major Products Formed
The major product formed from these reactions is this compound itself, which is a crystalline powder used in various pharmaceutical formulations .
Scientific Research Applications
Dexamethasone sodium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in studies related to cell signaling, gene expression, and protein synthesis.
Medicine: It is extensively used to treat inflammatory and autoimmune conditions, as well as certain types of cancer
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid used to treat similar conditions.
Betamethasone: Another synthetic glucocorticoid with potent anti-inflammatory effects
Uniqueness
Dexamethasone sodium phosphate is unique due to its high potency and water solubility, which allows for rapid onset of action and versatile administration routes. Compared to other glucocorticoids, it has a longer duration of action and minimal sodium-retaining properties, making it suitable for treating a wide range of conditions .
Properties
CAS No. |
2392-39-4 |
|---|---|
Molecular Formula |
C22H28FNa2O8P |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 |
InChI Key |
PLCQGRYPOISRTQ-FCJDYXGNSA-L |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Appearance |
Solid powder |
| 2392-39-4 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1869-92-7 13926-43-7 |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decadron phosphate dexamethasone 21-phosphate dexamethasone 21-phosphate, (6alpha,11beta,16alpha)-isomer dexamethasone 21-phosphate, copper (+2) salt (2:3), (11beta,16alpha)-isomer dexamethasone 21-phosphate, disodium salt, (11beta,16alpha)-isomer dexamethasone 21-phosphate, disodium salt, (6alpha,11beta,16alpha)-isomer dexamethasone 21-phosphate, monosodium salt, (11beta,16alpha)-isomer dexamethasone 21-phosphate, sodium salt, (11beta,16alpha)-isomer dexamethasone phosphate dexamethasone phosphate disodium salt dexamethasone sodium phosphate dexamethasonedisodium phosphate Solu- Decadron Spersadex Spersadox |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride](/img/structure/B1670265.png)




